Cyclohexyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Cyclohexyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 3-hydroxyphenyl group at position 4, a methyl group at position 2, and a cyclohexyl ester at position 2. Its structural uniqueness lies in the combination of a polar 3-hydroxyphenyl substituent and a bulky cyclohexyl ester, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
cyclohexyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-14-20(23(27)28-17-9-3-2-4-10-17)21(15-7-5-8-16(25)13-15)22-18(24-14)11-6-12-19(22)26/h5,7-8,13,17,21,24-25H,2-4,6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRKAOXTUDSBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)O)C(=O)OC4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with 3-hydroxybenzaldehyde in the presence of a suitable catalyst to form an intermediate. This intermediate then undergoes cyclization and subsequent esterification to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted esters, respectively.
Scientific Research Applications
Cyclohexyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction pathways and interference with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The hexahydroquinoline core is highly modular, allowing for variations in substituents that significantly alter physicochemical and biological properties. Key analogues include:
Substituents on the Aromatic Ring
Electron-Withdrawing Groups (EWGs): Nitro (B4, B5): Pyridin-3-yl methyl derivatives with 2-nitrophenyl (B4) or 4-cyanophenyl (B5) groups exhibit enhanced P-glycoprotein inhibition due to increased electrophilicity .
Electron-Donating Groups (EDGs):
- Methoxy (B8): The 4-methoxyphenyl group in B8 increases solubility but may reduce binding affinity compared to EWGs .
- Hydroxy (Target Compound): The 3-hydroxyphenyl group in the target compound introduces hydrogen-bonding capability, which could improve interactions with polar residues in enzyme active sites (e.g., α-glucosidase) .
Ester Group Variations
Cyclohexyl Ester (Target Compound):
- The bulky cyclohexyl ester may reduce solubility in aqueous media but enhance binding to hydrophobic pockets in proteins (e.g., P-glycoprotein) .
Ethyl Ester (5i): Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (5i) has a lower molecular weight (MW: ~358 g/mol) and higher solubility compared to the cyclohexyl analogue. It exhibits a melting point of 235–236°C and a 98% synthesis yield .
Long-Chain Alkyl Esters (8b, 9b):
- Octadecyl esters (e.g., 8b, MW: 569 g/mol) display significantly lower melting points (98–134°C) due to increased flexibility, making them suitable for lipid-based formulations .
Physicochemical Properties
*Calculated based on formula from .
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